Nitrotriester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

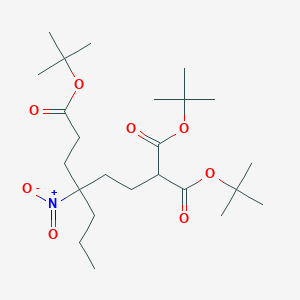

Nitrotriester is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness due to its complex nature. Nitrotriester Di-t-butyl 4-[2-(t-butoxycarbonyl)ethyl]-4-nitroheptanedicarboxylate is one of the examples of Nitrotriester .

Synthesis Analysis

The synthesis of Nitrotriester and similar compounds has been a subject of research. For instance, the synthesis of dendritic polymers and their metal ion complexation has been demonstrated . The concept of chemoremediation in liquid homogeneous phases using polymer reagents as a green technology is presented and outlined .

Molecular Structure Analysis

Molecular structure analysis often involves all-atom molecular dynamics simulations at different temperatures and interaction network analyses . These simulations can reveal conformational changes in regions distal to the insert position, which indirectly affects the activity and stability of the enzyme .

Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . New reactions and methodologies are still being found today due to the diverse reactivity of the nitro group .

科学研究应用

水果和蔬菜质量的非破坏性测量

近红外(NIR)光谱学已被用于测量园艺产品的质量属性,提供了评估水果和蔬菜的可溶性固体含量、质地、干物质、酸度或异常情况的非破坏性测量能力。这种方法的优势在于能够快速、准确地评估样品而不损坏样品,从而在农业领域提供更好的质量控制和选择过程(Nicolai et al., 2007)。

治疗和临床应用

亚硝基化合物,可能包括亚硝基三酯衍生物,由于其改变氧化应激和组织氧化还原状态的能力,已在各种治疗和临床应用中发现。这些特性使其能够用于抗电离辐射、癌症治疗、控制高血压以及保护免受缺血/再灌注损伤。亚硝基化合物与代谢过程的相互作用为医学研究和临床应用提供了广泛的潜在益处(Soule et al., 2007)。

硝基芳香化合物的生物降解

对硝基芳香化合物的研究,可能包括硝基三酯衍生物,已揭示了能够转化或生物降解这些化合物的微生物系统。厌氧细菌可以将硝基团还原为胺,为环境污染物的生物降解提供了途径。这一过程有助于开发环境中污染物的生物修复策略(Spain, 2013)。

生物分子自旋标记的进展

亚硝基自由基,可能源自硝基三酯化合物,是电子顺磁共振(EPR)光谱学中研究生物分子结构、动态和相互作用的重要工具。开发合成亚硝基化合物并将其纳入生物分子的方法增强了EPR光谱学在生物和医学研究中的能力,有助于我们理解生物分子功能和相互作用(Haugland et al., 2018)。

农业和法医分析中的红外光谱学

红外光谱学,包括近红外(NIR)和中红外(MIR)技术,为各种生物材料提供了非破坏性分析可能性。这项技术有助于快速、无化学物质的分析农产品、食品和植物。在法医昆虫学中,它有助于物种鉴别、幼虫年龄预测和有毒物质的检测,展示了光谱学在科学研究中的多功能性和潜力(Manley, 2014)。

安全和危害

未来方向

Nitrotriester is a versatile chemical compound used in scientific research. With its varied applications, Nitrotriester proves instrumental in diverse scientific studies and experiments. The unique physical/chemical properties of the nitro group will facilitate the progress of organic/inorganic chemistry and material science .

作用机制

Target of Action

Nitrotriester, also known as Nitroglycerin or glyceryl trinitrate, primarily targets the smooth muscle cells in our body . These cells play a crucial role in the functioning of various organs and systems, including the cardiovascular system. Nitroglycerin’s interaction with these cells leads to vasodilation, which is the widening of blood vessels .

Mode of Action

Nitroglycerin is converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (NO), a potent vasodilator . This conversion results in the relaxation of the smooth muscle cells, leading to the dilation of both arteries and veins . This dilation can increase blood flow in areas with restricted blood supply and decrease the workload on the heart by reducing the amount of blood returning to the heart.

Biochemical Pathways

The core nitrogen cycle involves four reduction pathways and two oxidation pathways . Nitroglycerin, as an organic nitrate, participates in these pathways. The nitrate in nitroglycerin is reduced to nitrite and then to nitric oxide (NO), which is a potent vasodilator . This process is facilitated by enzymes such as glutathione S-transferase, cytochrome P-450, and possibly esterases .

Pharmacokinetics

The pharmacokinetics of Nitroglycerin are characterized by prominent intra- and inter-individual variability . This variability can be attributed to factors such as product formulation, crystal size, and analytical methods used in different studies . Nitroglycerin is absorbed percutaneously through the skin and oral mucosa . It provides continuous, controlled release to the skin where the drug undergoes percutaneous absorption .

Result of Action

The primary result of Nitroglycerin’s action is the relief of angina pectoris due to coronary artery disease . By causing vasodilation, Nitroglycerin increases the oxygen supply to the heart muscle, relieving the chest pain associated with angina . It is also used to control blood pressure in peri-operative hypertension, congestive heart failure, and to induce intraoperative hypotension .

Action Environment

The action of Nitroglycerin, like other nitrogen-containing compounds, can be influenced by various environmental factors . For instance, the presence of other chemicals, temperature, and pH can affect the stability and efficacy of Nitroglycerin. Moreover, the biological environment, including the presence of certain enzymes and the physiological state of the target cells, can also impact the action of Nitroglycerin .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nitrotriester involves the esterification of nitric acid with three equivalents of an alcohol. This reaction can be carried out using either sulfuric acid or an acid catalyst. The resulting nitrotriester can be purified using distillation or recrystallization techniques.", "Starting Materials": [ "Nitric acid (HNO3)", "Alcohol (R-OH)" ], "Reaction": [ "Step 1: Add 3 equivalents of alcohol to a flask containing nitric acid", "Step 2: Add sulfuric acid or an acid catalyst to the flask", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and then pour it into water", "Step 5: Extract the nitrotriester from the water using an organic solvent", "Step 6: Purify the nitrotriester using distillation or recrystallization techniques" ] } | |

CAS 编号 |

136587-00-3 |

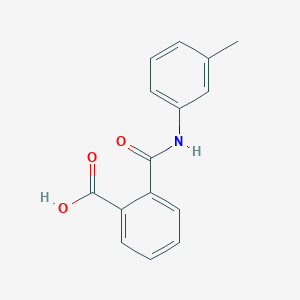

分子式 |

C22H39NO8 |

分子量 |

473.6 g/mol |

IUPAC 名称 |

tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate |

InChI |

InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3 |

InChI 键 |

HEEWPHZICGIVFP-UHFFFAOYSA-N |

SMILES |

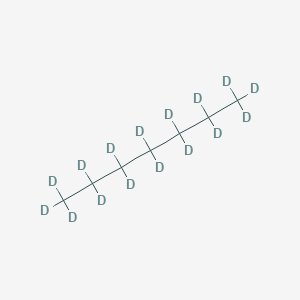

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

规范 SMILES |

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)